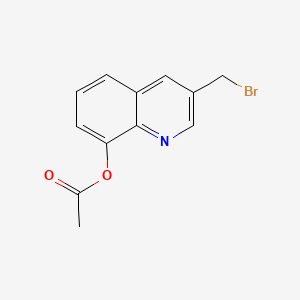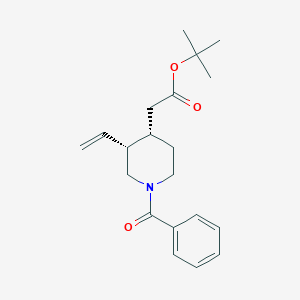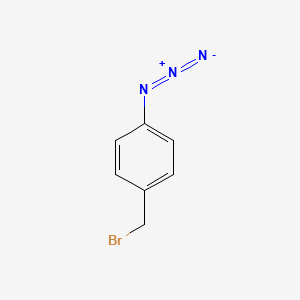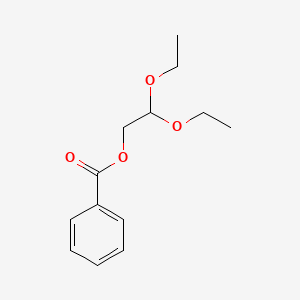
4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
説明
4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, also known as 4-Br-DM-TFMP, is an organofluorine compound and a trifluoromethylpyrazole derivative. It is an important building block in organic synthesis and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile reagent and can be used in a variety of reactions, such as the synthesis of heterocycles, the preparation of fluorinated compounds, and the synthesis of fluorinated polymers.
科学的研究の応用
1. Synthesis and Structural Studies
- Copper-Catalyzed Synthesis : A copper-catalyzed cycloaddition method has been developed for preparing a series of 4-trifluoromethyl pyrazoles, including derivatives of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, under mild conditions. This method offers moderate to excellent yields and excellent regioselectivity (Lu et al., 2019).
- Tautomerism Studies : The tautomerism of 4-bromo substituted 1H-pyrazoles, including this compound, has been studied in both solid and solution states using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography (Trofimenko et al., 2007).
2. Reactions and Chemical Properties
- Oxidation Reactions : The compound has been used in oxidation reactions, where it reacts with tertiary amines and sulfides to produce amine oxides and sulfoxides (Baumstark & Chrisope, 1981).
- Synthesis of Polyheterocyclic Compounds : It serves as a precursor in the construction of new polyheterocyclic ring systems, indicating its versatility in complex organic synthesis (Abdel‐Latif et al., 2019).
3. Molecular Structure and Analysis
- Hirshfeld Surface Analysis : The compound has been subjected to Hirshfeld surface analysis and density functional theory (DFT) calculations, providing insights into its molecular structure and intermolecular interactions (Saeed et al., 2020).
4. Applications in Material Science
- Silver Complexes and Photoluminescence : this compound has been used in the formation of silver complexes, which are studied for their photoluminescent properties (Morishima et al., 2014).
特性
IUPAC Name |
4-bromo-1,5-dimethyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCNTZRBBLIUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
721402-02-4 | |
| Record name | 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)



